Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate
Overview
Description
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C12H11NO4. This compound is characterized by the presence of a benzoate ester linked to a pyrrolidinone ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can lead to a variety of downstream effects, depending on the specific cellular context.
Pharmacokinetics
The compound has been shown to have high metabolic stability on human liver microsomes , indicating that it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
In studies, Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate can be synthesized through a multi-step process involving the esterification of 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid with methanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted esters or pyrrolidinones from substitution reactions .
Scientific Research Applications
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzonitrile
- 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate .
Uniqueness
Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific ester linkage and the presence of the pyrrolidinone ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLBCVBRLDHUGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460537 | |
Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-53-8 | |
Record name | Methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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